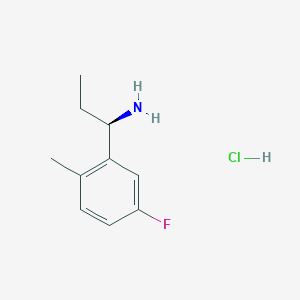

(R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hcl

Description

(R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride (CAS: 2250241-71-3) is a chiral amine derivative with a molecular weight of 203.69 g/mol . Its structure features a propan-1-amine backbone substituted with a 5-fluoro-2-methylphenyl group at the chiral center. Current data indicate its use in synthetic chemistry, though specific biological activities remain unconfirmed in the provided evidence. Key identifiers include MDL number MFCD24417320, and it is currently listed as temporarily out of stock in commercial catalogs .

Properties

Molecular Formula |

C10H15ClFN |

|---|---|

Molecular Weight |

203.68 g/mol |

IUPAC Name |

(1R)-1-(5-fluoro-2-methylphenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H14FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 |

InChI Key |

BTLLEECEZCPIST-HNCPQSOCSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=CC(=C1)F)C)N.Cl |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)F)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexyl derivative.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

-

Pharmacological Research :

- The compound is primarily studied for its interaction with neurotransmitter receptors, particularly serotonin receptors. It has been identified as a potential agonist for the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control. Its selectivity over other serotonin receptors makes it a valuable candidate for developing treatments for psychiatric disorders such as depression and anxiety .

- In addition to its receptor interactions, (R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride may also modulate enzyme activities, contributing to its therapeutic effects. This modulation can enhance neurotransmitter levels or inhibit pathways associated with various neurological disorders.

-

Synthesis of Pharmaceutical Compounds :

- This compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo further chemical modifications allows researchers to design derivatives with improved efficacy and selectivity against specific biological targets.

Biochemical Probing

(R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is utilized as a biochemical probe in studying enzyme mechanisms and receptor interactions. Its structural features facilitate binding to active sites on proteins, enabling researchers to investigate the dynamics of enzyme-substrate interactions and receptor-ligand binding affinities .

Case Studies and Research Findings

Several studies have highlighted the biological relevance and potential applications of (R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride:

- Serotonin Receptor Agonism : Research indicates that this compound exhibits selective agonistic activity at the 5-HT2C receptor, which is implicated in various neuropsychiatric conditions. The structure-activity relationship studies demonstrate that modifications to the fluorinated aromatic ring can significantly affect potency and selectivity .

- Enzyme Inhibition : Investigations into the enzyme inhibition capabilities of this compound reveal that it may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism. This characteristic could be leveraged in developing therapeutic agents aimed at enhancing neurotransmitter availability in clinical settings .

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may modulate neurotransmitter levels or inhibit specific enzymes, depending on its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes structural differences among analogous compounds:

Key Observations:

Physicochemical Properties

Discussion:

- Salt Forms : Both the target compound and its 4-fluoro isomer are hydrochloride salts, improving aqueous solubility compared to free bases .

- Thermal Stability : The indole derivative (CAS: 712-08-3) has a high boiling point (348°C), suggesting strong intermolecular forces due to its planar heterocycle .

Biological Activity

(R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is a chiral amine compound that exhibits significant biological activity primarily due to its interactions with neurotransmitter systems. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a propan-1-amine backbone linked to a 5-fluoro-2-methylphenyl group. Its molecular formula is C10H14ClF, with a molecular weight of approximately 203.68 g/mol. The presence of the fluorine atom enhances its binding affinity to various biological targets, influencing its pharmacological effects.

(R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl primarily interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. The fluorinated aromatic ring significantly modulates the compound's binding properties, potentially leading to:

- Inhibition of neurotransmitter uptake : Similar compounds have shown increased potency in inhibiting serotonin uptake due to structural modifications like fluorination .

- Receptor agonism : The compound may act as an agonist at specific dopamine receptors, influencing neurochemical signaling and contributing to its therapeutic effects.

Biological Activity Overview

Research indicates that (R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl possesses various biological activities:

- Neurological Effects : It has been studied for its potential in treating neurological disorders by modulating neurotransmitter levels and receptor activity.

- Pharmacological Applications : Its unique structure positions it as a candidate for further development in pharmacology, particularly in the context of conditions like depression and anxiety disorders.

Comparative Analysis with Similar Compounds

The biological activity of (R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl can be compared to other structurally related compounds. The following table summarizes key features and biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl | C10H14ClF | Chiral amine with fluorinated aromatic ring | Modulates neurotransmitter systems |

| (S)-1-(3-Fluoro-2-methylphenyl)propan-1-amine HCl | C10H14ClF | Different fluorinated position | Varies in receptor affinity |

| (R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine HCl | C11H16ClF | Longer alkyl chain | Enhanced binding affinity |

Case Studies and Research Findings

Several studies have highlighted the biological implications of (R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl:

- Neurotransmitter Modulation : In vitro studies demonstrated that the compound significantly affects serotonin and dopamine levels in neuronal cultures, suggesting potential applications in mood disorders.

- Receptor Binding Studies : Binding assays revealed that the compound exhibits a high affinity for dopamine D3 receptors, which are implicated in various neuropsychiatric conditions. This selectivity may provide insights into developing targeted therapies .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a viable candidate for further clinical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.